2-(3-Bromophenyl)-3'-iodoacetophenone
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Overview
Description
2-(3-Bromophenyl)-3’-iodoacetophenone: is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom on the phenyl ring and an iodine atom on the acetophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-3’-iodoacetophenone typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of acetophenone followed by iodination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination and iodine or iodinating agents like N-iodosuccinimide (NIS) for iodination. The reactions are usually carried out in the presence of a catalyst such as iron(III) bromide or copper(I) iodide to facilitate the halogenation process .
Industrial Production Methods: Industrial production of 2-(3-Bromophenyl)-3’-iodoacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-(3-Bromophenyl)-3’-iodoacetophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the aromatic rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The ketone group in the compound can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other aryl or alkyl groups.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed:
Substitution Reactions: Products with different functional groups replacing the halogen atoms.
Oxidation Reactions: Carboxylic acids.
Reduction Reactions: Alcohols.
Coupling Reactions: Biaryl or alkyl-aryl compounds.
Scientific Research Applications
Chemistry: 2-(3-Bromophenyl)-3’-iodoacetophenone is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of various heterocyclic compounds and natural product analogs.
Biology and Medicine: The compound is investigated for its potential biological activities. It may serve as a lead compound in the development of new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs .
Industry: In the material science industry, 2-(3-Bromophenyl)-3’-iodoacetophenone is used in the synthesis of polymers and advanced materials with specific electronic and optical properties .
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-3’-iodoacetophenone depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to the modulation of biochemical pathways. The presence of halogen atoms can enhance the compound’s binding affinity to its molecular targets through halogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
- 2-(3-Bromophenyl)-3’-chloroacetophenone
- 2-(3-Bromophenyl)-3’-fluoroacetophenone
- 2-(3-Bromophenyl)-3’-methylacetophenone
Comparison: 2-(3-Bromophenyl)-3’-iodoacetophenone is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and biological activity. The iodine atom, being larger and more polarizable than chlorine or fluorine, can enhance the compound’s interactions with biological targets. Additionally, the combination of bromine and iodine provides a versatile platform for further functionalization through various chemical reactions .
Properties
IUPAC Name |
2-(3-bromophenyl)-1-(3-iodophenyl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrIO/c15-12-5-1-3-10(7-12)8-14(17)11-4-2-6-13(16)9-11/h1-7,9H,8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRQWDQIOQFSOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CC(=O)C2=CC(=CC=C2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrIO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10642293 |
Source
|
Record name | 2-(3-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-90-9 |
Source
|
Record name | 2-(3-Bromophenyl)-1-(3-iodophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10642293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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